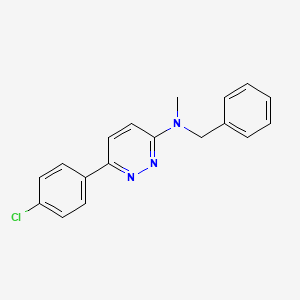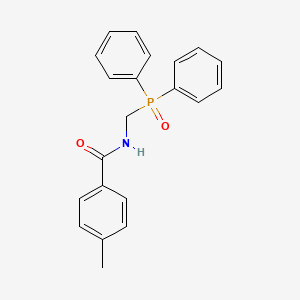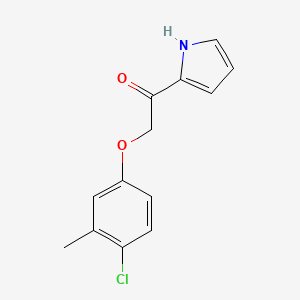![molecular formula C21H28ClN5O2 B12191099 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B12191099.png)
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a cyclohexyl group linked to a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorophenyl group, often using a chlorinating agent.
Attachment of the cyclohexyl group: This step involves the formation of a carbon-carbon bond between the piperidine ring and the cyclohexyl group.
Formation of the tetrazole moiety: The tetrazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the tetrazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Dehydroxylated compounds or reduced tetrazole derivatives.
Substitution products: Compounds with different substituents on the chlorophenyl group.
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its interactions with various biological targets, such as receptors or enzymes.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorophenyl group may interact with hydrophobic pockets, while the hydroxyl group can form hydrogen bonds. The tetrazole moiety may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog lacking the cyclohexyl and tetrazole groups.
1-(1H-Tetrazol-1-ylmethyl)cyclohexane: A compound containing the cyclohexyl and tetrazole groups but lacking the piperidine ring.
Uniqueness
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring, chlorophenyl group, hydroxyl group, cyclohexyl group, and tetrazole moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H28ClN5O2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C21H28ClN5O2/c22-18-6-4-17(5-7-18)21(29)10-12-26(13-11-21)19(28)14-20(8-2-1-3-9-20)15-27-16-23-24-25-27/h4-7,16,29H,1-3,8-15H2 |
InChI Key |
AFHWKLHKXJBBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)CN4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(propan-2-yl)-N-(pyridin-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12191031.png)
![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12191041.png)
![(5E)-3-(1-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one](/img/structure/B12191043.png)

![N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide](/img/structure/B12191047.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12191057.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12191069.png)
![4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene](/img/structure/B12191077.png)

![Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B12191085.png)
![7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12191086.png)
![N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12191098.png)
